REACTION_CXSMILES
|
[C:1]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:18])=O>>[C:10]1([N:9]=[C:1]([Cl:18])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
98.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5MeO-TPT was prepared by a modified version of the routes
|
Type
|
CUSTOM
|
Details
|
Enders et al. in Synthesis 2003, page 1292
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Type
|
TEMPERATURE
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Details
|
was heated on steam for 20 hours after initial vigorous outgassing
|
Duration
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20 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N=C(C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |